4-ethyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine
Description
This pyrimidine derivative features a heterocyclic core substituted with ethyl (position 4), methylsulfanyl (position 2), and a piperazine ring linked to a pyrimidin-2-yl group (position 6). Such substitutions confer unique electronic and steric properties, making it a candidate for pharmaceutical applications, particularly in kinase inhibition or receptor modulation. Its synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous compounds (e.g., –7).
Properties
IUPAC Name |
4-ethyl-2-methylsulfanyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6S/c1-3-12-11-13(19-15(18-12)22-2)20-7-9-21(10-8-20)14-16-5-4-6-17-14/h4-6,11H,3,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIDEQMPLFCGKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of ethyl-substituted pyrimidine with methylsulfanyl and pyrimidin-2-yl piperazine under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to ensure consistent quality and high throughput, often incorporating advanced purification techniques such as chromatography and crystallization to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .
Scientific Research Applications
4-ethyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-ethyl-2-(methylsulfanyl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Analysis
Key Structural Differences and Similarities:
Key Observations:
- Chlorine vs. Ethyl Substitution : The dichloro analog () has higher molar mass (403.35 vs. ~332.43) and likely altered lipophilicity (Cl is more electronegative than ethyl), affecting membrane permeability.
- Piperazine vs.
- Thienopyrimidine Core: Compounds like replace pyrimidine with a fused thieno-pyrimidine system, increasing planarity and π-stacking ability, which may enhance kinase inhibition.
Structural Data and Crystallography
The Cambridge Structural Database () contains >500,000 entries, including pyrimidine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
